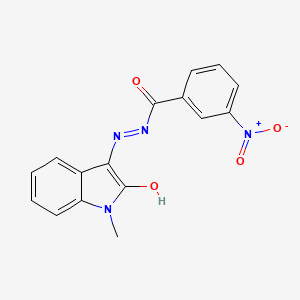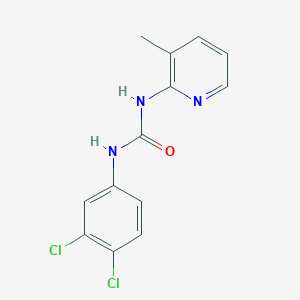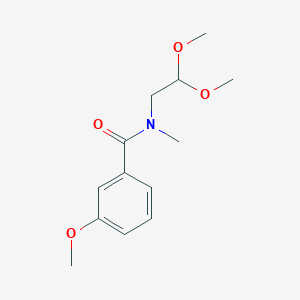
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide, also known as AH7614, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This compound also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting against oxidative stress. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as an anti-cancer agent in preclinical and clinical studies. Another potential direction is to explore its potential as an anti-inflammatory and antioxidant agent in various disease models. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for therapeutic applications.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. Further research is needed to fully explore its therapeutic potential and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 5-chlorosalicylic acid, followed by esterification and amidation. The final product is obtained in high yield and purity, making it suitable for further research applications.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-13-4-2-3-5-14(13)21-9-15(19)17-11-8-10(16)6-7-12(11)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCATLLWCZMPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)
![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)

methanone](/img/structure/B5856734.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)


